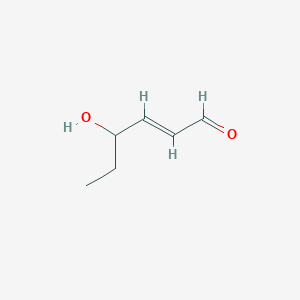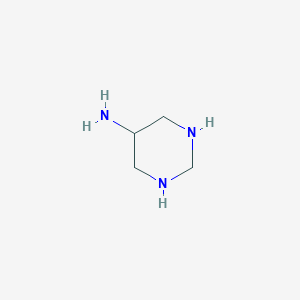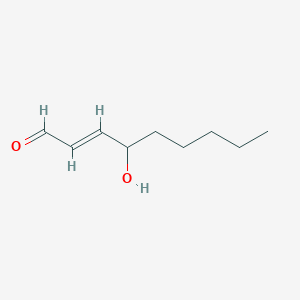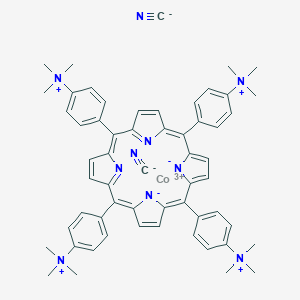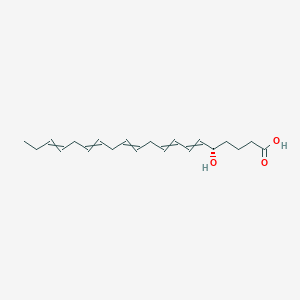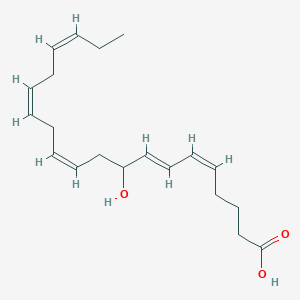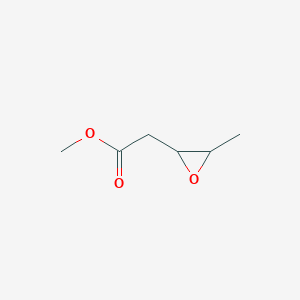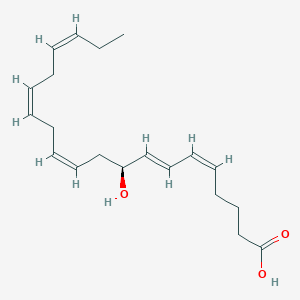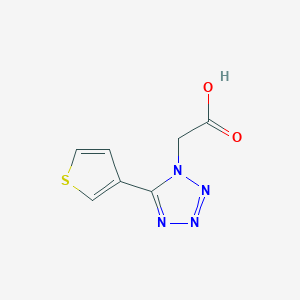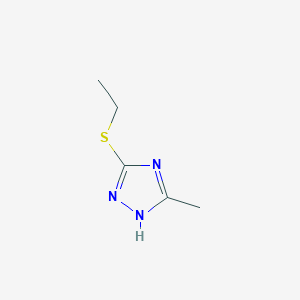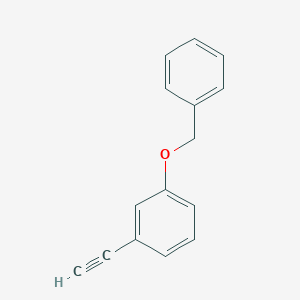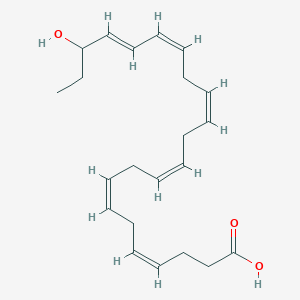
20-Hdohe
Overview
Description
20-Hdohe, also known as 20-Hydroxydocosahexaenoic Acid, is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid bearing an additional 20-hydroxy substituent . It is a metabolite and plays a role in metabolism .
Synthesis Analysis
A sensitive and specific analytical tool has been developed for the detection and quantification of twelve major DHA hydroperoxide (HpDoHE) and hydroxide (HDoHE) isomers, including this compound .Molecular Structure Analysis
The molecular formula of this compound is C22H32O3. Its average mass is 344.488 Da and its mono-isotopic mass is 344.235138 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 500.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C. Its enthalpy of vaporization is 88.5±6.0 kJ/mol and its flash point is 270.4±26.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 14 freely rotating bonds .Scientific Research Applications
1. Biochemical Synthesis and Biological Evaluation
- Study Focus : ω-Hydroxy polyunsaturated fatty acids (PUFAs), including 20-HDoHE, have been synthesized and their potential biological functions evaluated. This research is significant for understanding the role of such fatty acids in biological systems (Hwang et al., 2017).
2. Role in Platelet Activation
- Study Focus : The formation of oxidized phospholipids containing this compound in thrombin-activated human platelets has been studied. This research provides insights into the biochemical pathways and potential physiological roles of this compound in human platelet function (Morgan et al., 2010).
3. Metabolomics in Systemic Lupus Erythematosus
- Study Focus : The effects of traditional Chinese medicine on systemic lupus erythematosus (SLE) have been studied using metabolomics approaches, identifying this compound as a differential metabolite involved in the pathogenesis of SLE (Ding et al., 2014).
4. Discovery and Identification of Unknown Lipid Molecules
- Study Focus : A study focused on the global analysis and bioconversion of oxidized fatty acids, including this compound, to discover and identify unknown lipid molecules in biological samples. This approach aids in expanding our knowledge of lipid metabolites (Sanaki et al., 2016).
5. Role in Endothelial Metabolism
- Study Focus : The metabolism of 20-HETE in coronary endothelial cells, involving conversion to this compound, has been studied. This research highlights the significance of endothelial cell metabolism in modulating vascular function (Kaduce et al., 2004).
6. Lipidomic Analysis in Neurodegenerative Diseases
- Study Focus : The characterization of DHA oxidation products, including HDoHE isomers, is critical for understanding their roles in neurodegenerative diseases. A specific LC-MS-based method for detecting and quantifying these isomers has been developed, contributing to oxidative lipidomic studies (Derogis et al., 2013).
Future Directions
The development of a specific and sensitive LC-MS-Based Method for the detection and quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids, including 20-Hdohe, can be a useful tool for lipidomic analysis . This could potentially lead to a better understanding of the roles these compounds play in various biological systems.
Mechanism of Action
Target of Action
20-HDoHE, also known as (±)20-HDHA, is an autoxidation product of Docosahexaenoic acid (DHA) . It is formed by the peroxidation process in human platelets and rat brain homogenate It is known that dha and its metabolites have a broad range of targets, including various receptors, ion channels, and enzymes involved in signal transduction .
Mode of Action
DHA and its metabolites are known to interact with their targets, leading to changes in cell signaling and gene expression
Biochemical Pathways
This compound is a part of the complex network of biochemical pathways involving DHA and its metabolites . DHA is a major component of fish oil and is known to have beneficial effects on human diseases such as arthritis, Alzheimer’s disease, lung fibrosis, and inflammatory bowel diseases
Result of Action
These may include anti-inflammatory effects, neuroprotective effects, and benefits for cardiovascular health .
Action Environment
Factors such as diet, lifestyle, and individual genetic makeup can influence the metabolism of dha and its metabolites, and thus may also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
20-HDoHE interacts with various enzymes, proteins, and other biomolecules. It is an autoxidation product of Docosahexaenoic acid (DHA), indicating that it may interact with enzymes involved in lipid oxidation
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been linked to beneficial effects on human diseases such as arthritis, Alzheimer’s disease, lung fibrosis, and inflammatory bowel diseases
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several biochemical reactions. As an autoxidation product of DHA, this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways of DHA, indicating that it may interact with enzymes or cofactors involved in these pathways
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


